

The Pyridazinone Core: A Privileged Scaffold in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: 6-phenyl-4,5-dihydropyridazin-3(2H)-one

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A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry.[1] Its versatile structure allows for diverse chemical modifications, leading to a wide array of pharmacological activities. This guide provides an in-depth review of pyridazinone derivatives, focusing on their applications in oncology, inflammation, and cardiovascular diseases, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Therapeutic Applications of Pyridazinone Derivatives

Pyridazinone-based compounds have demonstrated significant potential across multiple therapeutic areas, owing to their ability to interact with a variety of biological targets.[2][3]

Anticancer Activity

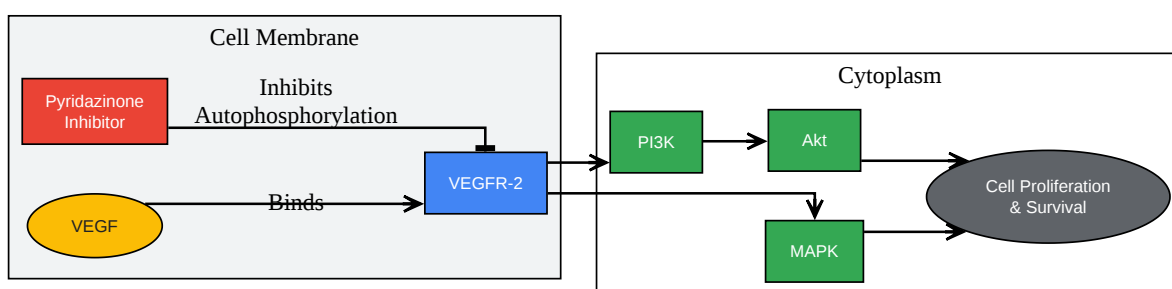
Pyridazinone derivatives have shown potent cytotoxic effects against a range of cancer cell lines.[4][5] One of the key mechanisms of action is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical mediator of angiogenesis, which is essential for tumor growth and metastasis.[5]

Table 1: Anticancer Activity of Selected Pyridazinone Derivatives

Compound	Cancer Cell Line	Activity	IC50 Value (μM)	Reference
Pyridazinone Derivative 10l	A549/ATCC (NSCLC)	GI50	1.66 - 100	[5]
Pyridazinone Derivative 17a	Various	VEGFR-2 Inhibition	-	[5]
Pyridazinone Derivative 8f	Melanoma, NSCLC, Prostate, Colon	Growth Inhibition	-	[5]
Pyridazinone Derivative 4aa	Saos-2 (Osteosarcoma)	Mitochondrial Activity	< 10	[6]
Pyridazinone Derivative 4ba	Saos-2 (Osteosarcoma)	Mitochondrial Activity	< 10	[6]
Pyridazinone Derivative 4aa	MNNG (Osteosarcoma)	Mitochondrial Activity	< 50	[6]
Pyridazinone Derivative 4ba	MNNG (Osteosarcoma)	Mitochondrial Activity	< 50	[6]
Pyrazolo-pyridazine Derivative 4	HepG-2 (Liver)	Cytotoxicity	-	[7]
Pyrazolo-pyridazine Derivative 4	HCT-116 (Colorectal)	Cytotoxicity	-	[7]
Pyrazolo-pyridazine Derivative 4	MCF-7 (Breast)	Cytotoxicity	-	[7]

NSCLC: Non-Small Cell Lung Cancer; GI50: Growth Inhibition 50%

The VEGFR-2 signaling pathway is a primary target for many pyridazinone-based anticancer agents. Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating downstream cascades like the PI3K/Akt and MAPK pathways, which promote cell proliferation, survival, and migration.^{[8][9][10]} Pyridazinone inhibitors block this process, thereby inhibiting angiogenesis.



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VEGFR-2 signaling pathway and inhibition by pyridazinone derivatives.

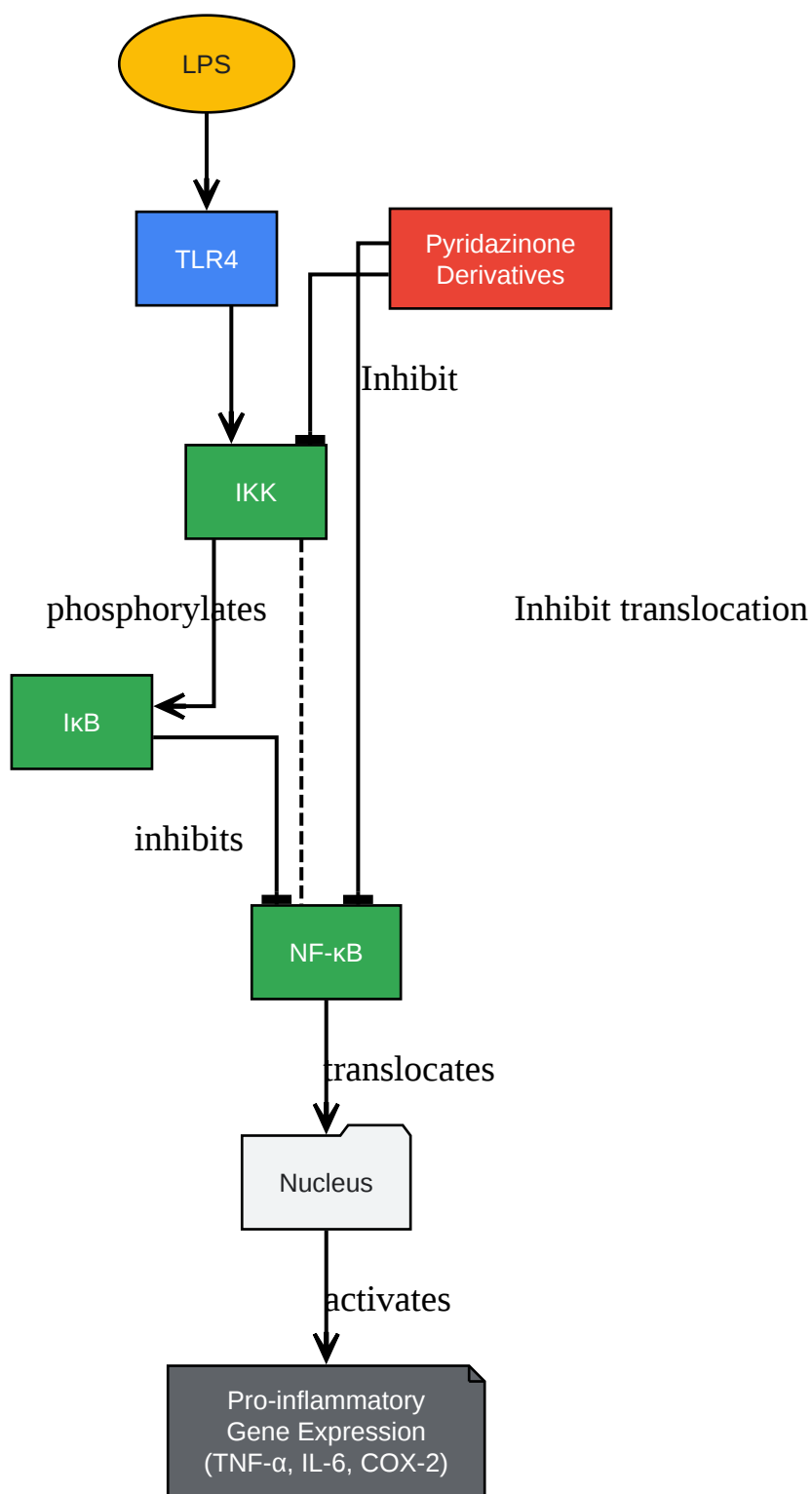
Anti-inflammatory Activity

Pyridazinone derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.^{[1][11][12]} This selectivity for COX-2 over COX-1 is a key advantage, as it reduces the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).^[3]

Table 2: In Vitro COX-2 Inhibitory Activity of Selected Pyridazinone Derivatives

Compound	COX-2 IC50 (μM)	COX-1 IC50 (μM)	Selectivity Index (COX-1/COX-2)	Reference
Compound 6b	0.18	>1	6.33	[11]
Compound 4c	0.26	>1	-	[11]
Compound 9a	0.0155	0.33	21.29	[12]
Compound 16b	0.0169	0.315	18.63	[12]
Compound 20d	0.01835	-	-	[13]
Compound 20f	0.01932	-	-	[13]
Compound 51b	0.01556	-	-	[13]
Celecoxib (Reference)	0.35	-	-	[11]
Celecoxib (Reference)	0.01779	0.32	17.98	[12]

The anti-inflammatory action of these compounds is also mediated by the inhibition of pro-inflammatory cytokines like TNF-α and IL-6, and the reduction of nitric oxide (NO) production. [5][14] This is often linked to the modulation of the NF-κB signaling pathway, a central regulator of inflammation.[2][15][16]



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Inhibition of the NF-κB inflammatory pathway by pyridazinone derivatives.

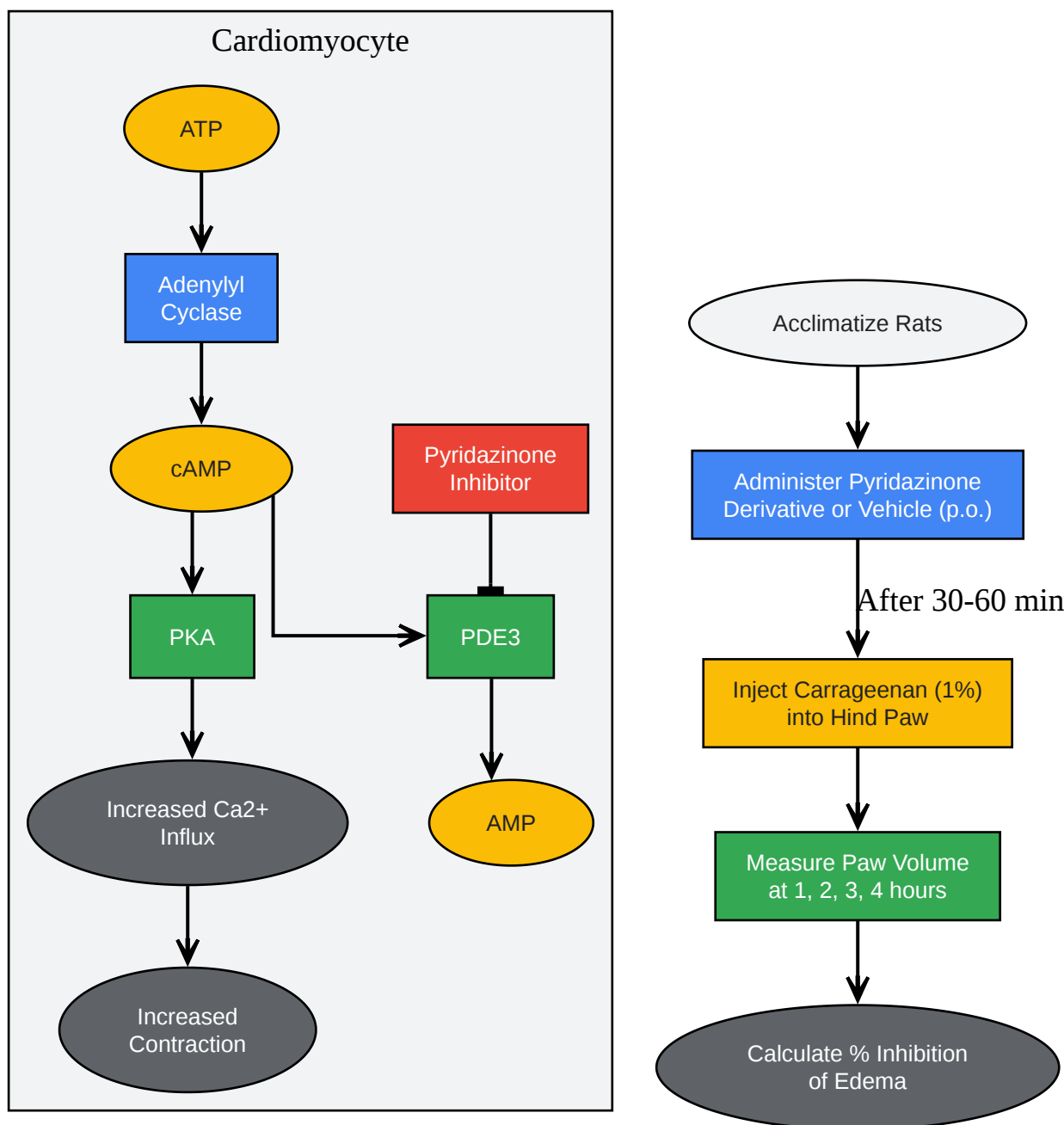
Cardiovascular Effects

Certain pyridazinone derivatives, such as pimobendan and levosimendan, are used clinically for their cardiovascular benefits.^{[7][17]} These compounds often act as calcium sensitizers and selective inhibitors of phosphodiesterase 3 (PDE3).^{[7][18]} PDE3 inhibition in cardiac muscle leads to an increase in intracellular cyclic AMP (cAMP), resulting in a positive inotropic (increased contractility) effect.^{[19][20]} In vascular smooth muscle, PDE3 inhibition increases cyclic GMP (cGMP), leading to vasodilation.^[20]

Table 3: Cardiovascular Activity of Selected Pyridazinone Derivatives

Compound	Target	Activity	IC50 Value (μM)	Reference
Pimobendan	PDE3	Inhibition	-	^[18]
Levosimendan	Calcium Sensitizer, PDE3 Inhibitor	-	-	^[21]
CI-930	PDE3	Inhibition	-	^[7]
MCI-154	PDE3	Inhibition	-	^[7]
Compound 40	Platelet Aggregation	Inhibition	15	^[7]

The dual action of positive inotropy and vasodilation makes these drugs effective in the management of heart failure.



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